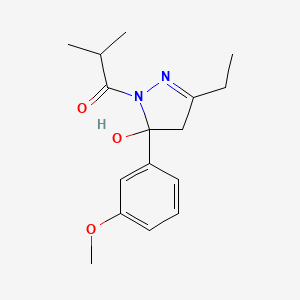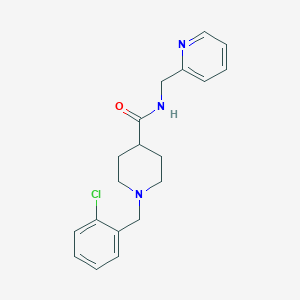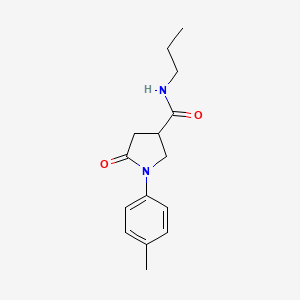
3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol, also known as EIMDP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EIMDP is a pyrazoline derivative that possesses several biological activities, including anti-inflammatory, analgesic, and antioxidant properties.
Mécanisme D'action
The exact mechanism of action of 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it has been proposed that 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol exerts its biological activities by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species. 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has also been reported to modulate the activity of several enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has been reported to possess several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has also been reported to possess antioxidant activity, which may help protect against oxidative stress-induced damage.
Avantages Et Limitations Des Expériences En Laboratoire
3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has several advantages as a research tool. It is relatively easy to synthesize and has been reported to possess several biological activities. However, there are also limitations to using 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments. For example, the exact mechanism of action of 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood, which may limit its potential applications.
Orientations Futures
There are several future directions for research on 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol. One potential direction is to further investigate its potential use in the treatment of neurodegenerative diseases. Another direction is to explore its potential as a therapeutic agent for other inflammatory conditions, such as asthma and inflammatory bowel disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol and its potential applications.
Méthodes De Synthèse
The synthesis of 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol involves the reaction of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and ethanol. The resulting product is then reacted with hydrazine hydrate and isobutyryl chloride to yield 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol. This method has been reported to yield 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol in good yields and high purity.
Applications De Recherche Scientifique
3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has been the subject of several scientific studies due to its potential therapeutic applications. It has been reported to possess anti-inflammatory, analgesic, and antioxidant properties. 3-ethyl-1-isobutyryl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
1-[3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-5-13-10-16(20,18(17-13)15(19)11(2)3)12-7-6-8-14(9-12)21-4/h6-9,11,20H,5,10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWAIUPSRKXJSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC(=CC=C2)OC)O)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopropyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5131555.png)
![2-[(methylsulfonyl)amino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5131562.png)
![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5131569.png)
![1-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(3-methoxypropyl)piperidine](/img/structure/B5131570.png)
![ethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]-2-butenoate](/img/structure/B5131571.png)

![1-(3,5-dimethylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5131583.png)
![methyl N-[(5-bromo-2-{[(4-methylphenyl)sulfonyl]amino}phenyl)(phenyl)methyl]glycinate](/img/structure/B5131593.png)


![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2-methylphenyl)propanamide](/img/structure/B5131614.png)
![2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B5131630.png)
![(1,3-benzodioxol-4-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B5131632.png)